molecular formula C18H20O2 B8693387 4,4-cyclohexylidene bisphenol

4,4-cyclohexylidene bisphenol

Cat. No.: B8693387
M. Wt: 268.3 g/mol
InChI Key: WZCQOMUGRAWORP-UHFFFAOYSA-N
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Description

4,4-Cyclohexylidene bisphenol (CHBP), also known as bisphenol Z (BPZ), is a bisphenol derivative characterized by a cyclohexylidene bridge connecting two phenolic rings. Its molecular formula is $ \text{C}{15}\text{H}{20}\text{O}_2 $, with a molar mass of 240.38 g/mol . CHBP is synthesized via condensation reactions, such as the nucleophilic displacement of oxalyl chloride with CHBP in the presence of pyridine, yielding poly(4,4'-cyclohexylidene bisphenol oxalate), a white powder with a 48% yield .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Cyclohexylidene bisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the bisphenol compound . The general reaction scheme is as follows:

Cyclohexanone+2PhenolH2SO44,4-Cyclohexylidene bisphenol+Water\text{Cyclohexanone} + 2 \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexanone+2PhenolH2​SO4​​4,4-Cyclohexylidene bisphenol+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Polymerization with Oxalyl Chloride

Bisphenol Z undergoes polycondensation with oxalyl chloride to form poly(4,4'-cyclohexylidene bisphenol oxalate) , a polymer with DNA extraction capabilities.

Reaction Protocol

  • Reactants : Bisphenol Z (0.04 mol), oxalyl chloride (0.04 mol) .

  • Catalyst : Pyridine (0.12 mol) .

  • Solvent : Anhydrous tetrahydrofuran (THF) .

  • Conditions :

    • Dropwise addition at 0–5°C (ice bath) .

    • Stirring for 1 hour at 0–5°C, followed by 24 hours at room temperature .

  • Workup : Precipitation in methanol yields a white polymer powder (48% yield) .

Structural Confirmation

TechniqueKey ObservationsSource
FTIR - C=O stretching at 1760/1752 cm⁻¹
- C-O-C stretching at 1163 cm⁻¹
- Absence of -OH peak (3438 cm⁻¹ in monomer)
¹H NMR - Aromatic protons: 6.6–7.1 ppm
- Cyclohexane protons: 1.46 ppm
¹³C NMR - Oxalate carbonyl: 154 ppm
- Aromatic carbons: 114–128 ppm
- Cyclohexane carbons: 23–37 ppm

The polymer’s insolubility in common solvents (THF, acetone, methanol) and solubility in chloroform confirm its cross-linked structure .

DNA Binding Mechanism

While not a direct chemical reaction, the polymer’s interaction with DNA involves:

  • π-π stacking between aromatic rings of the polymer and DNA bases.

  • Hydrogen bonding between polymer oxalate groups and DNA amine groups .

  • Enhanced adsorption in GuHCl/EtOH buffer due to chaotropic effects disrupting water-DNA interactions .

Comparative Analysis of Key Reactions

Reaction TypeReactants/ConditionsYield/Outcome
Monomer Synthesis Phenol + cyclohexanone, zeolite betaHigh conversion
Polymer Synthesis Bisphenol Z + oxalyl chloride, pyridine48% yield

Critical Reaction Parameters

  • Temperature Control : Critical during oxalyl chloride addition to prevent side reactions .

  • Solvent Purity : Anhydrous THF ensures optimal reactivity of oxalyl chloride .

  • Catalyst Selection : Zeolite beta’s acidity directly impacts phenol-cyclohexanone condensation efficiency .

Mechanism of Action

The mechanism of action of 4,4-cyclohexylidene bisphenol involves its interaction with molecular targets such as estrogen receptors. It can bind to these receptors and modulate their activity, influencing various biological pathways. The compound’s structural similarity to bisphenol A allows it to mimic estrogenic activity, which is the basis for its use in biological and medical research .

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : Thermogravimetric analysis (TGA) reveals three decomposition stages:
    • Stage 1: 58.32–94.42°C (moisture loss).
    • Stage 2: 102.77–222.91°C (partial polymer breakdown).
    • Stage 3: 226.58–623.97°C (complete decomposition), leaving 1.1% residue .
  • Solubility : Insoluble in common solvents (THF, acetone) but soluble in chloroform .
  • Structural Features : FTIR and NMR confirm aromatic hydrogens (6.6–7.1 ppm), cyclohexane hydrogens (1.46 ppm), and oxalate carbonyl carbons (154 ppm) .

Table 1: Structural and Functional Comparison

Compound Structural Feature Key Properties Applications References
4,4-Cyclohexylidene Bisphenol (CHBP) Cyclohexylidene bridge - High thermal stability (decomp. >220°C)
- Mesoporous structure (BET surface area: 12.237 m²/g)
- Soluble in chloroform
DNA extraction, high-performance resins
Bisphenol A (BPA) Isopropylidene bridge - Lower thermal stability (melting point: 158°C)
- Higher water solubility (192 mg/L)
- Endocrine disruptor
Polycarbonate plastics, epoxy resins
Hydrogenated BPA (HBPA) Cyclohexanol rings (saturated) - Enhanced UV/thermal resistance
- Higher melting point (187°C)
- Insoluble in water
Automotive coatings, LED packaging
Bisphenol S (BPS) Sulfonyl bridge - High chemical stability
- Resistant to hydrolysis
- Moderate endocrine activity
Thermal paper, polyethersulfone polymers
Bisphenol C (BPC) Dichloroethylene bridge - High reactivity (chlorine substituents)
- Potential toxicity
Limited industrial use (antimicrobial agents)

Critical Analysis

Thermal and Chemical Stability :

  • CHBP’s cyclohexylidene bridge confers superior thermal resistance compared to BPA’s isopropylidene group, which degrades at lower temperatures .
  • HBPA’s hydrogenated structure eliminates double bonds, enhancing UV resistance and making it suitable for outdoor applications .

DNA Binding Efficiency :

  • Poly(CHBP oxalate) achieves DNA extraction efficiencies of 3370 ng/mL with GuHCl buffer, outperforming NaCl and PBS buffers due to its mesoporous structure and oxalate functional groups .
  • In contrast, BPA-based polymers are unsuitable for biomedical applications due to leaching risks and toxicity .

Regulatory and Environmental Impact :

  • BPA and BPS face strict regulations (e.g., EU REACH) due to endocrine disruption, while CHBP and HBPA are considered safer alternatives .
  • CHBP’s low water solubility (<192 mg/L) reduces environmental mobility compared to BPA .

Material Performance: CHBP-based composites (e.g., CHBP/silica) exhibit high surface areas (12.237 m²/g), enabling efficient DNA adsorption, whereas BPA derivatives lack such porosity . HBPA-modified resins show non-toxic interaction with DNA, avoiding Fe₃O₄ nanoparticle leaching .

Research Findings and Data Tables

Table 2: DNA Extraction Performance

Polymer Binding Buffer Extraction Efficiency (ng/μL) Purity (A260/A280) Reference
Poly(CHBP oxalate) GuHCl/EtOH 3370 1.682
Poly(CHBP oxalate)-silica NaCl 128.5 1.491
BPA-based resins N/A Not applicable (toxic) N/A

Table 3: Thermal Properties

Compound Decomposition Stages (°C) Residual Mass (%) Reference
Poly(CHBP oxalate) 58–94; 102–222; 226–624 1.1
HBPA Single-stage melting at 187 N/A
BPA Decomposes at ~220 10–20

Q & A

Basic Research Questions

Q. What are the key synthesis methods for poly(4,4′-cyclohexylidene bisphenol oxalate) and their impact on material properties?

  • Methodology : Two primary methods are employed:

  • Direct mixing : Combining pre-synthesized poly(4,4′-cyclohexylidene bisphenol oxalate) with fumed silica (11 nm particle size).
  • In situ polymerization : Polymerizing 4,4′-cyclohexylidene bisphenol monomers in the presence of silica nanoparticles.
    • Impact : Silica content (3.7%, 7%, 13%) directly influences surface area and DNA adsorption efficiency. For instance, 13% silica nanocomposites achieve a surface area of 12.237 m²/g, compared to 1.788 m²/g for 3.7% silica .

Q. How is 4,4-cyclohexylidene bisphenol characterized for thermal and structural stability?

  • Analytical techniques :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and thermal stability.
  • Differential Scanning Calorimetry (DSC) : Measures glass transition temperatures (Tg).
  • FTIR and XRD : Confirm chemical bonding (e.g., ester linkages) and crystallinity .
    • Key finding : Poly(4,4′-cyclohexylidene bisphenol oxalate) exhibits thermal stability up to 300°C, critical for high-temperature applications .

Q. What role does this compound play in DNA extraction protocols?

  • Method : Solid-phase extraction using silica nanocomposites.
  • Optimization :

  • Polymer mass (0.02–0.2 g) and binding buffers (guanidine hydrochloride/EtOH, NaCl, PBS) affect yield. Guanidine buffer achieves the highest DNA yield (1,348,000 ng) due to enhanced nucleic acid-polymer interactions .

Advanced Research Questions

Q. How do pore volume and surface area of poly(4,4′-cyclohexylidene bisphenol oxalate) nanocomposites influence DNA adsorption efficiency?

  • Data-driven analysis :

Silica Content (%)Surface Area (m²/g)Pore Volume (cm³/g)
3.71.7880.005
73.3620.008
1312.2370.013
Higher silica content increases surface area and pore volume, enhancing DNA binding capacity .

Q. What mechanistic insights exist into the endocrine-disrupting potential of this compound compared to BPA?

  • Toxicology approach : Subacute oral toxicity studies in rats compare receptor-binding affinities and metabolic pathways.
  • Key finding : this compound exhibits lower estrogenic activity than BPA but may interact with thyroid hormone receptors, requiring detailed dose-response analyses .

Q. How can molecular dynamics simulations predict gas transport properties in this compound-based polycarbonate membranes?

  • Simulation framework : Transition-state modeling of argon permeability.
  • Parameters :

  • Permeability coefficient: 4.5 barrers at 30°C.
  • Activation energy for diffusion: 6.7 kcal/mol.
    • Validation : Root-mean-square deviation (RMSD) of polymer chain fluctuations (0.3 Å at 40°C) aligns with experimental permeability data .

Q. Methodological Challenges

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Protocol :

Extraction : Solid-phase extraction (SPE) using C18 cartridges.

Detection : HPLC-DAD with a C18 column (λ = 230 nm).

Validation : Limit of detection (LOD) < 0.1 µg/L in water matrices .

Q. How does the choice of polymerization catalyst affect the molecular weight distribution of poly(4,4′-cyclohexylidene bisphenol oxalate)?

  • Comparative study :

  • Tin-based catalysts : Yield high-Mw polymers (>50 kDa) but require stringent temperature control.
  • Acid catalysts : Produce lower-Mw polymers (10–20 kDa) with broader polydispersity indices (PDI > 2.5) .

Q. Emerging Applications

Q. Can this compound-derived polymers replace traditional epoxy resins in biomedical coatings?

  • Performance metrics :

  • UV resistance : Superior to BPA-based resins due to cyclohexylidene rigidity.
  • Biocompatibility : Non-cytotoxic in vitro (tested up to 100 µg/mL) .

Q. What are the challenges in scaling up silica nanocomposite synthesis for industrial DNA extraction kits?

  • Critical factors :
  • Homogeneity : Aggregation of silica nanoparticles at >15% content reduces reproducibility.
  • Cost : In situ polymerization is 30% more expensive than direct mixing .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability of this compound polymers: How to reconcile?

  • Root cause : Variability in silica dispersion methods (sonication vs. mechanical stirring).
  • Resolution : Standardize TGA protocols (heating rate: 10°C/min under N₂) to ensure comparability .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2

InChI Key

WZCQOMUGRAWORP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

More particularly, 1,4-bis(4-hydroxyphenyl)-1-cyclohexene is hydrogenated, and the resulting reaction mixture which contains 4-(4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene is subjected to conventional purification methods to provide a purified product, and the product is then dissolved in an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran, or alternatively, the reaction mixture obtained is subjected to solvent replacement by an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran. Then, the resulting solution of the product or the solution of the reaction mixture in such an organic solvent as mentioned above is subjected to cis-trans separation operations by a suitable means such as preparative high performance liquid chromatography making use of difference of retention time so that the cis- and trans-isomer, that is, 4-(trans-4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene and 4-(cis-4′-(4″-hydroxyphenyl)cyclohexyl) 1-hydroxybenzene, are separately obtained.
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